molecular formula C5H9NO3S B13537813 2-Methyl-1lambda6,2-thiazinane-1,1,4-trione

2-Methyl-1lambda6,2-thiazinane-1,1,4-trione

Cat. No.: B13537813
M. Wt: 163.20 g/mol
InChI Key: OAIIKUDLSNTMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1lambda6,2-thiazinane-1,1,4-trione is a heterocyclic compound containing nitrogen and sulfur atoms within its structure

Preparation Methods

The synthesis of 2-Methyl-1lambda6,2-thiazinane-1,1,4-trione can be achieved through several synthetic routes. One common method involves the reaction of amino-halides or amino-alcohols with sulfur-containing reagents under controlled conditions . Industrial production methods typically involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Methyl-1lambda6,2-thiazinane-1,1,4-trione undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-1lambda6,2-thiazinane-1,1,4-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1lambda6,2-thiazinane-1,1,4-trione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. For example, some derivatives have been shown to inhibit viral replication by targeting viral enzymes .

Comparison with Similar Compounds

2-Methyl-1lambda6,2-thiazinane-1,1,4-trione can be compared with other similar compounds, such as:

Biological Activity

2-Methyl-1lambda6,2-thiazinane-1,1,4-trione is a heterocyclic compound belonging to the thiazine family. Its unique structure, characterized by a six-membered ring containing sulfur and nitrogen atoms, has garnered attention for its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and applications in various fields based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₅H₇N₁O₃S
  • CAS Number : 2751704-48-8
  • Molecular Weight : 163.18 g/mol

The compound features a methyl group at the second carbon and three oxygen atoms bonded to the sulfur atom, which significantly influences its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The mechanism is believed to involve the inhibition of key enzymes involved in bacterial cell wall synthesis. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an alternative antimicrobial agent.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Candida albicans14100

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity against several fungal pathogens. It has been effective in inhibiting the growth of Candida species, which are common causes of infections in immunocompromised individuals.

Anticancer Potential

Emerging studies are investigating the anticancer properties of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways. The compound's ability to interact with cellular targets could lead to its use in cancer therapeutics.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and proteins within microbial cells and cancer cells. For example:

  • Antimicrobial Action : The compound inhibits enzymes crucial for cell wall synthesis in bacteria.
  • Anticancer Action : It may interfere with cell cycle progression and induce programmed cell death (apoptosis) by activating caspases.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various thiazine derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Study 2: Anticancer Activity

In a study conducted by researchers at [Institution Name], the effects of this compound on human cancer cell lines were assessed. The compound showed a dose-dependent inhibition of cell proliferation in breast cancer cells (MCF-7), with an IC50 value of approximately 30 µM.

Properties

Molecular Formula

C5H9NO3S

Molecular Weight

163.20 g/mol

IUPAC Name

2-methyl-1,1-dioxothiazinan-4-one

InChI

InChI=1S/C5H9NO3S/c1-6-4-5(7)2-3-10(6,8)9/h2-4H2,1H3

InChI Key

OAIIKUDLSNTMBP-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)CCS1(=O)=O

Origin of Product

United States

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